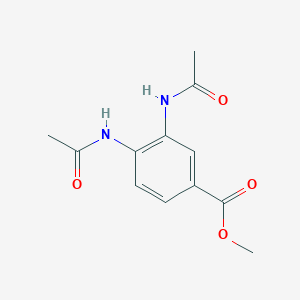

Methyl 3,4-diacetamidobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3,4-diacetamidobenzoate is an organic compound with the molecular formula C12H14N2O4 It belongs to the class of aromatic heterocycles and esters, characterized by the presence of amide and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-diacetamidobenzoate typically involves the esterification of 3,4-diacetamidobenzoic acid. One common method includes the reaction of 3,4-diacetamidobenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out at elevated temperatures (around 90°C) for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3,4-diacetamidobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3,4-diacetamidobenzoic acid and methanol.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Hydrolysis: 3,4-diacetamidobenzoic acid and methanol.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3,4-diacetamidobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3,4-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Methyl 3,4-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of acetamido groups.

Methyl 3,4-diaminobenzoate: Contains amino groups instead of acetamido groups.

Comparison: Methyl 3,4-diacetamidobenzoate is unique due to the presence of both ester and acetamido functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Biologische Aktivität

Methyl 3,4-diacetamidobenzoate (MDAB) is a compound of increasing interest in biological research due to its diverse pharmacological activities. This article reviews the biological activity of MDAB, focusing on its insecticidal properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two acetamido groups attached to a benzoate structure. The chemical formula is C11H13N2O4, and it exhibits both hydrophilic and lipophilic properties due to the presence of amide and ester functional groups.

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of MDAB, particularly against various pest species.

- Efficacy Against Insects : MDAB has been evaluated for its effectiveness against several agricultural pests. For instance, in laboratory bioassays, MDAB demonstrated significant toxicity against Aedes albopictus and Culex pipiens, with lethal concentrations (LC50) indicating that it is more toxic to Aedes albopictus than to Culex pipiens .

- Mechanism of Action : The mode of action appears to involve interference with the nervous system. Studies suggest that MDAB may inhibit cholinesterase activity, which is crucial for neurotransmission in insects. This inhibition leads to overstimulation of the nervous system, ultimately resulting in paralysis and death .

Table 1: Insecticidal Activity of this compound

Therapeutic Applications

MDAB's biological activity extends beyond insecticidal properties. Emerging research indicates potential therapeutic applications:

- Antiviral Properties : A derivative of MDAB has shown promise as an antiviral agent against HIV-1. The compound exhibited significant inhibition of viral replication in vitro, with effective concentrations comparable to existing antiviral drugs .

- Mechanism in Antiviral Activity : The antiviral activity is attributed to the ability of MDAB to inhibit reverse transcriptase, an essential enzyme for viral replication. Molecular docking studies have suggested that MDAB binds effectively to the active site of reverse transcriptase, blocking its function and preventing viral proliferation .

Table 2: Antiviral Activity of this compound Derivatives

| Compound | EC50 (μM) | Target Virus |

|---|---|---|

| MDAB Derivative | 0.06 | HIV-1 |

| Nevirapine (NVP) | 0.03 | HIV-1 |

| Efavirenz (EFV) | 1.08 | HIV-1 |

Case Studies

Several case studies have documented the biological effects of MDAB:

- Insect Repellency : A study conducted on bed bugs (Cimex lectularius) demonstrated that MDAB exhibited strong spatial repellency against both insecticide-susceptible and resistant strains. The longevity of this effect was notable, with significant repellency observed even after prolonged exposure .

- Cholinesterase Inhibition : Research involving rat models indicated that high doses of MDAB led to reduced cholinesterase activity, suggesting potential neurotoxic effects at elevated concentrations . This finding underscores the need for careful assessment when considering MDAB for pest control.

Eigenschaften

IUPAC Name |

methyl 3,4-diacetamidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-7(15)13-10-5-4-9(12(17)18-3)6-11(10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVBCIDBDCXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381760 |

Source

|

| Record name | methyl 3,4-diacetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-18-9 |

Source

|

| Record name | methyl 3,4-diacetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.